molecular formula C4H5ClN4 B14848204 (5-Chloro-1,2,4-triazin-6-YL)methylamine

(5-Chloro-1,2,4-triazin-6-YL)methylamine

Cat. No.: B14848204
M. Wt: 144.56 g/mol
InChI Key: RJLCOFZXGZNVFU-UHFFFAOYSA-N
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Description

(5-Chloro-1,2,4-triazin-6-YL)methylamine is a chemical compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles with a six-membered ring structure composed of three carbon atoms and three nitrogen atoms. The specific structure of this compound includes a chlorine atom at the 5-position and a methylamine group at the 6-position of the triazine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1,2,4-triazin-6-YL)methylamine typically involves the condensation of 1,2-dicarbonyl compounds with amidrazones. This method is a specialized approach for preparing 1,2,4-triazines . The reaction conditions often include the use of solvents such as dioxane or dichloroethane and may require refluxing to achieve high yields .

Industrial Production Methods

Industrial production methods for triazine compounds, including this compound, often involve large-scale synthesis using similar condensation reactions. The process may be optimized for higher efficiency and yield, utilizing advanced techniques such as microwave-assisted synthesis or continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1,2,4-triazin-6-YL)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from nucleophilic substitution reactions include various substituted triazines, depending on the nucleophile used. For example, substitution with an amine results in an amino-triazine derivative .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-1,2,4-triazin-6-YL)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom and the methylamine group allows for targeted modifications and applications in various fields .

Properties

Molecular Formula

C4H5ClN4

Molecular Weight

144.56 g/mol

IUPAC Name

(5-chloro-1,2,4-triazin-6-yl)methanamine

InChI

InChI=1S/C4H5ClN4/c5-4-3(1-6)9-8-2-7-4/h2H,1,6H2

InChI Key

RJLCOFZXGZNVFU-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N=N1)CN)Cl

Origin of Product

United States

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